- Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products, Journal of Organic Chemistry, 2012, 77(10), 4578-4585
Cas no 94-32-6 (Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester))
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Propiedades químicas y físicas
Nombre e identificación
-
- Ethyl 4-(butylamino)benzoate
- 4-(N-BUTYLAMINO)BENZOIC ACID ETHYL ESTER
- ETHYL 4-(N-BUTYLAMINO)BENZOATE
- ethyl p-butylaminobenzoate
- TIMTEC-BB SBB000607
- 4-(butylamino)-benzoicaciethylester
- ETHYL-P- (N-BUTYLAMINO) BENZOATE
- 4-(Butylamino)benzoic Acid Ethyl Ester
- butyl benzocaine
- 4-Ethyl-N-butylaminobenzoate
- Ethyl 4-(Butylamino)benzoate (4-(Butylamino)benzoic Acid Ethyl Ester)
- Ethyl 4-butylaminobenzoate
- Benzoic acid, 4-(butylamino)-, ethyl ester
- D68EP3V31W
- Ethyl4-(Butylamino)benzoate
- ethyl p-(butylamino) benzoate
- Ethyl-(4-n-butylamino)benzoate
- Ethyl 4-(butylamino)benzoate #
- GTXRSQYDLPYYNW-UHFFFAOYSA-N
- SBB000607
- Benzoic acid, p-(butylamino)-, ethyl ester (6CI, 7CI, 8CI)
- Ethyl 4-(butylamino)benzoate (ACI)
- Ethyl 4-?(Butylamino)?benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
- B1472
- DTXSID1059101
- Q27276166
- Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester)
- CS-M3379
- W-109351
- EINECS 202-322-9
- ethyl 4-(butylamino)benzoate; ethyl p-butylaminobenzoate
- Ethyl 4-(butylamino)benzoate, 98%
- UNII-D68EP3V31W
- NS00040386
- AS-14744
- AKOS009048578
- MFCD00017283
- 94-32-6
- InChI=1/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H
- SCHEMBL5025348
- DB-057490
-
- MDL: MFCD00017283
- Renchi: 1S/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H3
- Clave inchi: GTXRSQYDLPYYNW-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=CC(NCCCC)=CC=1)OCC
Atributos calculados
- Calidad precisa: 221.14200
- Masa isotópica única: 221.142
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 7
- Complejidad: 198
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 3
- Xlogp3: 4.1
- Superficie del Polo topológico: 38.3
Propiedades experimentales
- Color / forma: 结晶化合物
- Denso: 1.0451 (rough estimate)
- Punto de fusión: 69.0 to 72.0 deg-C
- Punto de ebullición: 220°C/2mmHg(lit.)
- Punto de inflamación: 158.4°C
- índice de refracción: 1.5175 (estimate)
- PSA: 38.33000
- Logp: 3.14830
- FEMA: 2420
- Disolución: 未确定
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315; H319; H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Instrucciones de Seguridad: S22-S24/25
- Condiciones de almacenamiento:Store at room temperature
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Datos Aduaneros
- Código HS:2922499990
- Datos Aduaneros:
中国海关编码:
2922499990概述:
2922499990 其他氨基酸及其酯及它们的盐(含有一种以上含氧基的除外). 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装
监管条件:
A.入境货物通关单
B.出境货物通关单检验检疫类别:
P.进境动植物、动植物产品检疫
Q.出境动植物、动植物产品检疫
R.进口食品卫生监督检验
S.出口食品卫生监督检验
M.进口商品检验
N.出口商品检验Summary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 439835-5G |
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |
94-32-6 | 5g |
¥622.43 | 2023-12-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E838080-100g |
Ethyl 4-(n-butylamino)benzoate |
94-32-6 | 98 % | 100g |
2,274.30 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1472-25g |
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |
94-32-6 | 98.0%(GC) | 25g |
¥850.0 | 2022-06-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E57680-5g |
Ethyl 4-(butylamino)benzoate |
94-32-6 | 98% | 5g |
¥98.0 | 2023-09-07 | |
| TRC | B690705-1g |
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |
94-32-6 | 1g |
$ 64.00 | 2023-09-08 | ||
| TRC | B690705-5g |
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |
94-32-6 | 5g |
$ 75.00 | 2023-09-08 | ||
| TRC | B690705-10g |
Ethyl 4-\u200b(Butylamino)\u200bbenzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |
94-32-6 | 10g |
$ 108.00 | 2023-04-18 | ||
| TRC | B690705-25g |
Ethyl 4-\u200b(Butylamino)\u200bbenzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |
94-32-6 | 25g |
$ 187.00 | 2023-04-18 | ||
| TRC | B690705-50g |
Ethyl 4-\u200b(Butylamino)\u200bbenzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |
94-32-6 | 50g |
$ 362.00 | 2023-04-18 | ||
| TRC | B690705-100g |
Ethyl 4-\u200b(Butylamino)\u200bbenzoate(4-(Butylamino)benzoic Acid Ethyl Ester) |
94-32-6 | 100g |
$ 679.00 | 2023-04-18 |
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Métodos de producción
Métodos de producción 1
Métodos de producción 2
- Boron Lewis Acid Promoted Ruthenium-Catalyzed Hydrogenation of Amides: An Efficient Approach to Secondary Amines, ChemCatChem, 2016, 8(19), 3036-3040
Métodos de producción 3
- A photochemical dehydrogenative strategy for aniline synthesis, Nature (London, 2020, 584(7819), 75-81
Métodos de producción 4
- Folded-to-unfolded structural switching of a macrocyclic aromatic hexaamide based on conformation changes in the amide groups induced by N-alkylation and dealkylation reactions, Journal of Molecular Structure, 2015, 1082, 23-28
Métodos de producción 5
1.2 Reagents: Sodium borohydride
- Manganese-Catalyzed Chemoselective Hydrosilylation of Nitroarenes: Sustainable Route to Aromatic Amines, Organic Letters, 2022, 24(50), 9179-9183
Métodos de producción 6
1.2 60 min, rt
- One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes, Journal of Organic Chemistry, 2007, 72(25), 9815-9817
Métodos de producción 7
1.2 Solvents: Water
- Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation, European Journal of Medicinal Chemistry, 2018, 156, 815-830
Métodos de producción 8
- Preparation method of tetracaine, and its application in preparation of tetracaine hydrochloride, China, , ,
Métodos de producción 9
- Method for preparation of ethyl p-butylaminobenzoate, China, , ,
Métodos de producción 10
- O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis, Organic & Biomolecular Chemistry, 2018, 16(21), 3952-3960
Métodos de producción 11
1.2 Reagents: Sodium borohydride ; 16 h, 40 °C
- Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditions, Chemical Communications (Cambridge, 2023, 59(30), 4527-4530
Métodos de producción 12
- Straightforward Access to High-Performance Organometallic Catalysts by Fluoride Activation: Proof of Principle on Asymmetric Cyanation, Asymmetric Michael Addition, CO2 Addition to Epoxide, and Reductive Alkylation of Amines by Tetrahydrofuran, ACS Catalysis, 2021, 11(21), 13077-13084
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Raw materials
- 4-(Butylamino)benzoic acid
- 4-(Ethoxycarbonyl)-1-cyclohexanone
- Ethyl 4-fluorobenzoate
- ethyl-P-nitrobenzoate
- ethyl 4-(butanoylamino)benzoate
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Preparation Products
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Proveedores
Ethyl 4-(Butylamino)benzoate(4-(Butylamino)benzoic Acid Ethyl Ester) Literatura relevante
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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